![molecular formula C14H17NO3 B12546003 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde](/img/structure/B12546003.png)
6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a propenyl group and a tetrahydropyran-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde typically involves the reaction of pyridine-2-carbaldehyde with a suitable propenylating agent in the presence of a base. The tetrahydropyran-2-yloxy group can be introduced through the reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The propenyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carboxylic acid.
Reduction: 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexyn-1-ol
- (3E)-6-(Tetrahydro-2H-pyran-2-yloxy)-3-hexen-1-ol
- 6-(Tetrahydro-2H-pyran-2-yloxy)-2-hexyn-1-ol
Uniqueness
6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde is unique due to its combination of a pyridine ring, a propenyl group, and a tetrahydropyran-2-yloxy group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
6-[(E)-3-(oxan-2-yloxy)prop-1-enyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H17NO3/c16-11-13-6-3-5-12(15-13)7-4-10-18-14-8-1-2-9-17-14/h3-7,11,14H,1-2,8-10H2/b7-4+ |
Clave InChI |
PBOIXPJOANTEBX-QPJJXVBHSA-N |
SMILES isomérico |
C1CCOC(C1)OC/C=C/C2=NC(=CC=C2)C=O |
SMILES canónico |
C1CCOC(C1)OCC=CC2=NC(=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)


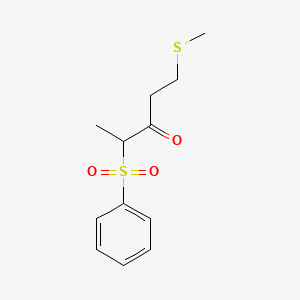

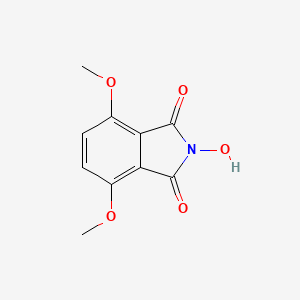
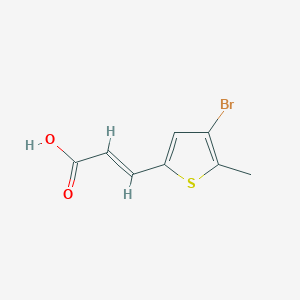
![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)
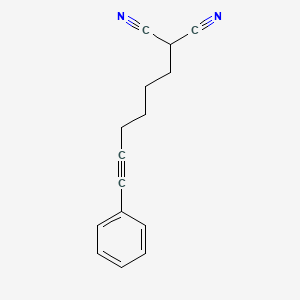


![Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate](/img/structure/B12545983.png)
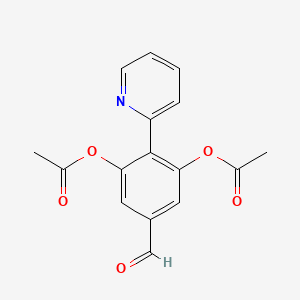
![1-[4-(Chloromethyl)phenoxy]propan-2-one](/img/structure/B12545998.png)
